molecular formula C20H28N6O9 B13787794 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate CAS No. 94868-65-2

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate

Cat. No.: B13787794
CAS No.: 94868-65-2
M. Wt: 496.5 g/mol
InChI Key: XBDDXHMQIGEHNU-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate include:

  • 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide
  • 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique picrate group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

94868-65-2

Molecular Formula

C20H28N6O9

Molecular Weight

496.5 g/mol

IUPAC Name

[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-3-methyl-1-oxobutan-2-yl]-diethylazanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C14H25N3O2.C6H3N3O7/c1-7-17(8-2)12(9(3)4)13(18)15-14-10(5)11(6)16-19-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h9,12H,7-8H2,1-6H3,(H,15,18);1-2,10H

InChI Key

XBDDXHMQIGEHNU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(C(C)C)C(=O)NC1=C(C(=NO1)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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